A Comprehensive Technical Guide to the Chemical Composition of Phellodendron amurense
A Comprehensive Technical Guide to the Chemical Composition of Phellodendron amurense
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellodendron amurense, commonly known as the Amur cork tree, is a plant with a rich history in traditional medicine, particularly in East Asia. Its bark, Cortex Phellodendri, is a source of a diverse array of bioactive compounds that have garnered significant interest in the scientific and pharmaceutical communities. This technical guide provides an in-depth analysis of the chemical composition of Phellodendron amurense, detailing the major classes of compounds, their quantitative analysis, and the experimental protocols for their identification and quantification. Furthermore, this guide elucidates the key signaling pathways modulated by P. amurense constituents, offering valuable insights for drug discovery and development.
Chemical Composition: A Quantitative Overview
The chemical landscape of Phellodendron amurense is dominated by several classes of bioactive compounds, with alkaloids being the most prominent. However, the bark and other parts of the plant also contain significant quantities of limonoids, flavonoids, lignans, and phenolic acids, each contributing to its overall pharmacological profile.
Table 1: Quantitative Analysis of Major Alkaloids in Phellodendron amurense Bark
| Alkaloid | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| Berberine | 2.44 ± 0.22 | HPLC-DAD | [[“]] |
| Palmatine | Present (quantification varies) | HPLC | [2] |
| Jatrorrhizine | Present (quantification varies) | HPLC | [2][3] |
| Phellodendrine | Present (quantification varies) | HPLC | [3] |
| Magnoflorine | Present (quantification varies) | HPLC | [3] |
| Berbamine | Present (quantification varies) | HPLC-DAD | [4] |
Table 2: Quantitative Analysis of Major Limonoids in Phellodendron amurense
| Limonoid | Plant Part | Concentration (ppm) | Analytical Method | Reference |
| Limonin | Bark | 6760 | HPLC | [5] |
| Obacunone | Bark | 1240 | HPLC | [5] |
| Nomilin | Bark | 270 | HPLC | [5] |
| Limonin | Seeds | 1950 | HPLC | [5] |
| Obakunone | Seeds | 20 | HPLC | [5] |
| Limonin 17-β-D-glucopyranoside | Seeds | 820 | HPLC | [5] |
| Obakunone 17-β-D-glucopyranoside | Seeds | 1360 | HPLC | [5] |
Table 3: Quantitative Analysis of Polyphenols and Other Compounds in Phellodendron amurense Bark Extract
| Compound/Class | Concentration (mg/g of extract) | Analytical Method | Reference |
| Total Polyphenol Content (TPC) | Varies with extraction method | Spectrophotometry | [4] |
| Gallic Acid | Present (quantification varies) | HPLC-DAD | [4] |
| 4-Hydroxybenzoic Acid | Present (quantification varies) | HPLC-DAD | [4] |
| Caffeic Acid | Present (quantification varies) | HPLC-DAD | [4] |
| Ferulic Acid | Present (quantification varies) | HPLC-DAD | [4] |
| 3-O-feruloylquinic acid | Present | HPLC-DAD-ESI-MS/MS | [6] |
| 4-O-feruloylquinic acid | Present | HPLC-DAD-ESI-MS/MS | [6] |
| Syringin | Present | HPLC-DAD-ESI-MS/MS | [6] |
Experimental Protocols
Accurate and reproducible analysis of the chemical constituents of Phellodendron amurense is paramount for research and quality control. This section provides detailed methodologies for the extraction and analysis of the major compound classes.
Protocol 1: Extraction and HPLC Analysis of Alkaloids
This protocol is designed for the simultaneous determination of major alkaloids in P. amurense bark.[7]
1. Extraction:
-
Accurately weigh 3.0 g of air-dried, crushed P. amurense bark powder.
-
Add 30 mL of methanol (B129727) and perform reflux extraction for 30 minutes.
-
Repeat the extraction process once more with fresh methanol.
-
Combine the two extracts and evaporate to dryness under reduced pressure.
-
Dissolve the residue in 25 mL of water and perform liquid-liquid extraction three times with 25 mL of ethyl acetate (B1210297) each time.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
Dissolve the final residue in methanol and dilute to a final volume of 5 mL in a volumetric flask.
2. HPLC-DAD Analysis:
-
HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).
-
Column: TSKgel ODS-100S column (4.6 mm i.d. × 25 cm, 5.0 μm) or equivalent.[8]
-
Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (B52724) (Solvent B).[2][8]
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
Protocol 2: Extraction and HPLC Analysis of Flavonoids
This protocol provides a general framework for the analysis of flavonoids in plant materials, which can be adapted for P. amurense.[9][10]
1. Extraction:
-
Weigh approximately 500 mg of finely ground plant material.
-
Add 10 mL of 70% methanol.
-
Perform ultrasonic extraction in a water bath at 80°C for 5 hours.[9]
-
Centrifuge the extract at 3000 rpm and filter through a 0.22 µm membrane filter.[9]
2. HPLC-DAD Analysis:
-
HPLC System: Agilent 1200 series or equivalent with a DAD.
-
Column: Zorbax SB-C18 column (4.6 mm × 150 mm, 3.5 μm) or equivalent.[9]
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).[9]
-
Gradient Program:
-
Flow Rate: 0.25 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 280 nm and 365 nm.[9]
-
Injection Volume: 4 µL.[9]
Protocol 3: GC-MS Analysis of Essential Oils
This protocol is suitable for the qualitative and quantitative analysis of volatile compounds in P. amurense.
1. Sample Preparation:
-
Dilute the essential oil sample with a suitable solvent such as hexane (B92381) or ethanol.
2. GC-MS Analysis:
-
GC-MS System: Agilent 6890 GC with 5977C MSD or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant pressure of 65 kPa.
-
Injection Volume: 1 µL with a split ratio of 1:25.
-
Oven Temperature Program:
-
Initial temperature of 60°C.
-
Ramp up to 240°C at a rate of 3°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Component Identification: Compare mass spectra with NIST and Wiley libraries.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of Phellodendron amurense are attributed to the modulation of various cellular signaling pathways. Key among these are the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Extracts from P. amurense and its isolated compounds, particularly berberine, have been shown to inhibit the activation of this pathway.[11] The proposed mechanism involves the inhibition of IκBα (inhibitor of NF-κB) phosphorylation and degradation, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits. This leads to a downstream reduction in the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[12]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes such as inflammation, proliferation, and apoptosis. P. amurense extract has been demonstrated to attenuate the phosphorylation of key MAPK members, including ERK1/2, p38, and JNK, in response to inflammatory stimuli.[12] By inhibiting the activation of these kinases, P. amurense can suppress the downstream signaling events that lead to the expression of inflammatory mediators and cell cycle progression.
Conclusion
Phellodendron amurense is a rich source of a wide variety of bioactive compounds with significant therapeutic potential. This technical guide has provided a detailed overview of its chemical composition, with quantitative data and established analytical protocols to aid in further research and development. The elucidation of its effects on key signaling pathways, such as NF-κB and MAPK, provides a molecular basis for its traditional uses and opens avenues for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. Further investigation into the synergistic effects of its complex chemical matrix and the precise molecular targets of its individual constituents will continue to be a fertile area of research.
References
- 1. consensus.app [consensus.app]
- 2. Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and analysis of alkaloids in cortex Phellodendron amurense by high-performance liquid chromatography with electrospray ionization mass spectrometry coupled with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]
- 5. [Limonoids in Phellodendron amurense (Kihada)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Method for Simultaneous Determination of Phenolic Acids, Alkaloids and Limonoids in Phellodendri Amurensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Frontiers | Microscopic distribution of alkaloids in freeze-fixed stems of Phellodendron amurense [frontiersin.org]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation [pubmed.ncbi.nlm.nih.gov]
